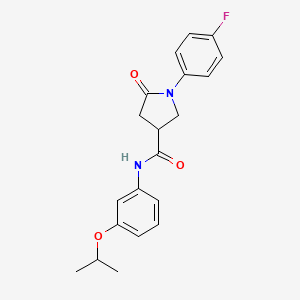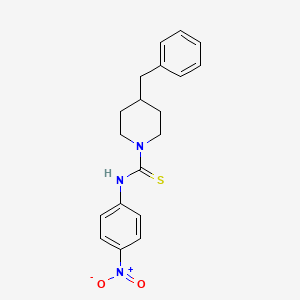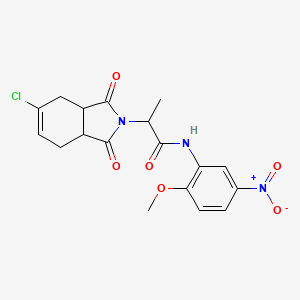![molecular formula C19H20N4O5 B4114007 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4114007.png)
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide
Descripción general
Descripción
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide, also known as CPB-NH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of hydrazinecarboxamides and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is not fully understood, but several studies have suggested that this compound exerts its effects by inhibiting specific enzymes involved in cancer cell growth, inflammation, and fungal growth. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in cancer cell growth and inflammation. This compound has also been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is an enzyme involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Specifically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to inhibit the growth of fungi by disrupting fungal cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its effectiveness in inhibiting cancer cell growth, inflammation, and fungal growth. Furthermore, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions related to 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide. One potential direction is to investigate the effectiveness of this compound in combination with other anticancer agents. Another potential direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases. Furthermore, future studies could investigate the mechanism of action of this compound in more detail, which could provide insights into its potential therapeutic applications. Finally, future studies could investigate the potential of this compound as a drug delivery agent, which could enhance the effectiveness of other therapeutic agents.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been shown to have potential therapeutic applications in cancer, inflammation, and fungal infections. Future studies could investigate the potential of this compound in combination with other therapeutic agents, as well as its potential as a drug delivery agent.
Aplicaciones Científicas De Investigación
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been widely used in scientific research due to its unique properties. This compound has been used as a potential anticancer agent, and several studies have shown its effectiveness in inhibiting the growth of cancer cells. This compound has also been used as a potential anti-inflammatory agent, and its effectiveness in reducing inflammation has been demonstrated in several studies. Furthermore, this compound has been used as a potential antifungal agent, and its effectiveness in inhibiting the growth of fungi has been demonstrated in several studies.
Propiedades
IUPAC Name |
1-[(4-cyclopentyloxybenzoyl)amino]-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c24-18(13-8-10-17(11-9-13)28-16-6-1-2-7-16)21-22-19(25)20-14-4-3-5-15(12-14)23(26)27/h3-5,8-12,16H,1-2,6-7H2,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHZHUGWZMVJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4113944.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4113948.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4113956.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-ethoxypropyl)glycinamide](/img/structure/B4113961.png)

![N-{1-[4-allyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4113974.png)

![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4113984.png)
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4113988.png)
![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114002.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-N-(3-chlorophenyl)propanamide](/img/structure/B4114004.png)
![N-(3-ethoxypropyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4114011.png)

